N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone or an alpha-halo aldehyde with a thioamide . The molecular structures of the synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole derivatives have been shown to undergo various chemical reactions. For example, they can participate in electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Molecular Structure and Intermolecular Interactions
Research into the molecular structure of compounds closely related to N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide has shown that intermolecular interactions, such as dimerization and crystal packing, can influence molecular geometry, including bond lengths, bond angles, and dihedral angles. This understanding is crucial for designing compounds with specific physical and chemical properties (Karabulut et al., 2014).
Antimicrobial Screening
A series of compounds incorporating the thiazole ring and related structures have been synthesized and evaluated for their antimicrobial properties against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. This research indicates that thiazole derivatives, similar to N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide, may offer valuable therapeutic options for treating microbial diseases (Desai et al., 2013).
Pharmacological Evaluation
Derivatives of 4-thiazolidinone, a core component of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide, have been designed and evaluated for their anticonvulsant activities. This research highlights the potential of these compounds in pharmacology, particularly in the development of new anticonvulsant agents (Faizi et al., 2017).
Photodynamic Therapy Applications
The study of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, which share structural similarities with N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide, reveals significant potential for applications in photodynamic therapy for cancer treatment. These compounds demonstrate high singlet oxygen quantum yield, making them suitable for Type II photodynamic therapy mechanisms (Pişkin et al., 2020).
Synthesis and Characterization of Aromatic Polyimides
Research on the synthesis of new aromatic polyimides using diamines, including those with structural elements related to N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide, has shown potential applications in material science. These polyimides exhibit good solubility in organic solvents and high thermal stability, making them suitable for various industrial applications (Butt et al., 2005).
Safety And Hazards
The safety and hazards of a specific thiazole derivative would depend on its exact structure and properties. For example, 4-Methoxyphenol, a compound with a methoxyphenyl group similar to the one in your compound, has an Occupational Safety and Health Administration (OSHA) permissible exposure limit (PEL) of 5 mg/m³ .
Future Directions
properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-27-18-12-10-16(11-13-18)21-15-29-23(24-21)25-22(26)17-6-5-9-20(14-17)28-19-7-3-2-4-8-19/h2-15H,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJWMRKVVDBVDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide |
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